Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane
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Overview
Description
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure composed of fused pyrrole and pyrimidine rings. The presence of methylthio groups at the 4-position of the pyrrolo ring adds to its chemical uniqueness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane typically involves multi-step organic reactions. One common method is the Biginelli-type reaction, which involves the condensation of aryl aldehydes with barbituric acid and thiourea in the presence of a catalyst such as ceric ammonium nitrate . The reaction proceeds through nucleophilic addition, cyclocondensation, and oxidative steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its unique structure.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrrolo[2,3-d]pyrimidine core allows it to mimic natural nucleotides, potentially interfering with DNA or RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar bicyclic structure but with a thiazole ring instead of a pyrrole ring.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar pyrimidine core but differ in the substitution pattern and additional ring structures.
Uniqueness
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is unique due to the presence of methylthio groups and its specific bicyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
87791-31-9 |
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Molecular Formula |
C15H14N6S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-methylsulfanyl-7-[(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)methyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H14N6S2/c1-22-14-10-3-5-20(12(10)16-7-18-14)9-21-6-4-11-13(21)17-8-19-15(11)23-2/h3-8H,9H2,1-2H3 |
InChI Key |
WNMYHFKXXFUGHB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1C=CN2CN3C=CC4=C3N=CN=C4SC |
Origin of Product |
United States |
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